

Application Notes and Protocols: Zone of Inhibition Testing for Burow's Solution

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Compound of Interest

Compound Name: *Otic Domeboro*

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Introduction

Burow's solution, an aqueous solution of aluminum acetate, is a well-established topical astringent with recognized antimicrobial properties.^[1] It is commonly utilized for various skin conditions and otic infections.^[1] The antimicrobial efficacy of Burow's solution is attributed to its acidic pH and the inherent properties of aluminum acetate, which can induce damage to the cell walls of microorganisms.^[1] This document provides a detailed protocol for evaluating the antimicrobial activity of Burow's solution using the agar well diffusion method, a standard and effective technique for determining the zone of inhibition.

Data Presentation

While the antimicrobial properties of Burow's solution are documented, specific quantitative data on the diameter of the zones of inhibition can vary based on the concentration of the solution, the specific microbial strain tested, and the precise methodology employed. The following table summarizes the reported antimicrobial activity of Burow's solution against common pathogens. It is important to note that direct, comparative studies providing a comprehensive range of zone of inhibition diameters are not extensively available in the public domain. Researchers are encouraged to use the provided protocol to generate specific data for their intended applications.

Microorganism	Reported Antimicrobial Activity of Burow's Solution	Citation(s)
Staphylococcus aureus	Effective in killing the bacteria within 30 minutes; causes blebbing on the cell surface and deformation of the cell wall.	[1]
Pseudomonas aeruginosa	Reduces viable cell count significantly within 60 minutes; causes undulating deformation of the bacterial cell surface and damage to the cell wall.	[1]
Candida albicans	Exhibits antifungal activity.	
Common bacteria in otitis media	Effective in inhibiting in vitro growth at dilutions between 1:80 and 1:160.	[2]

Experimental Protocols

The following protocol details the agar well diffusion method for assessing the zone of inhibition of Burow's solution. This method is well-suited for liquid test agents.[\[3\]](#)[\[4\]](#)

Materials:

- Burow's solution (various concentrations for testing)
- Test microorganisms (e.g., *Staphylococcus aureus* ATCC 25923, *Pseudomonas aeruginosa* ATCC 27853, *Candida albicans* ATCC 10231)
- Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
- Sterile petri dishes (90 mm or 100 mm)
- Sterile swabs

- Micropipettes and sterile tips
- Sterile cork borer (6-8 mm diameter)
- McFarland turbidity standards (0.5 standard)
- Incubator
- Calipers or a ruler for measuring zones of inhibition
- Sterile saline solution (0.85% NaCl)
- Positive control (e.g., appropriate antibiotic disc)
- Negative control (e.g., sterile deionized water)

Procedure:

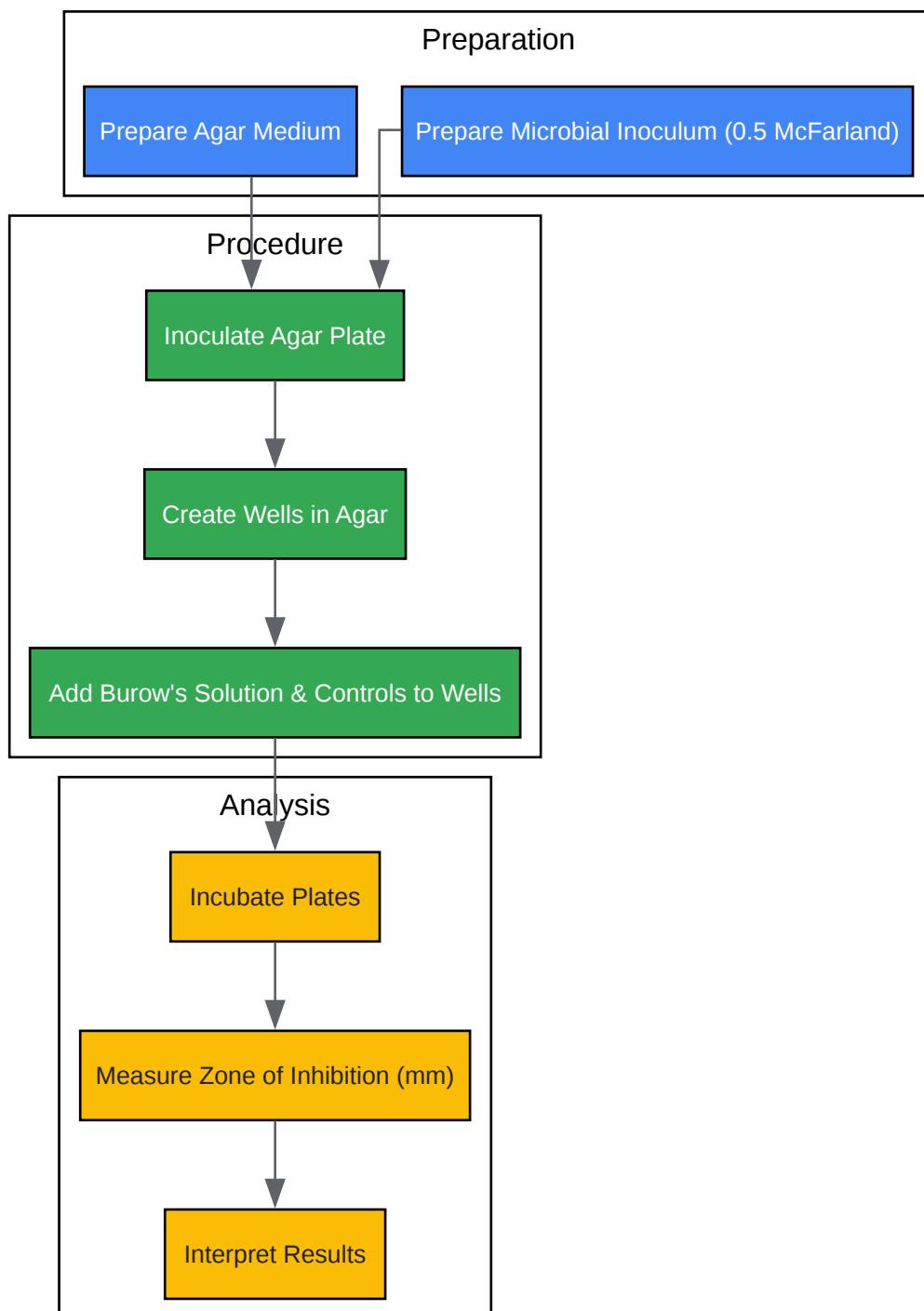
- Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.
- Inoculum Preparation:
 - Aseptically pick several colonies of the test microorganism from a fresh culture plate.
 - Suspend the colonies in sterile saline solution.
 - Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL for bacteria.
- Inoculation of Agar Plates:
 - Dip a sterile swab into the standardized microbial suspension.
 - Remove excess inoculum by pressing the swab against the inside of the tube.
 - Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform

coverage.

- Well Creation:
 - Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar.
 - Carefully remove the agar plugs from the wells.
- Application of Test and Control Substances:
 - Pipette a fixed volume (e.g., 50-100 μ L) of the desired concentration of Burow's solution into a designated well.
 - In separate wells, add the positive control and negative control.
- Incubation:
 - Invert the petri dishes and incubate at 35-37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.
- Measurement and Interpretation:
 - Following incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers or a ruler.
 - A larger zone of inhibition indicates greater antimicrobial activity.[\[4\]](#)

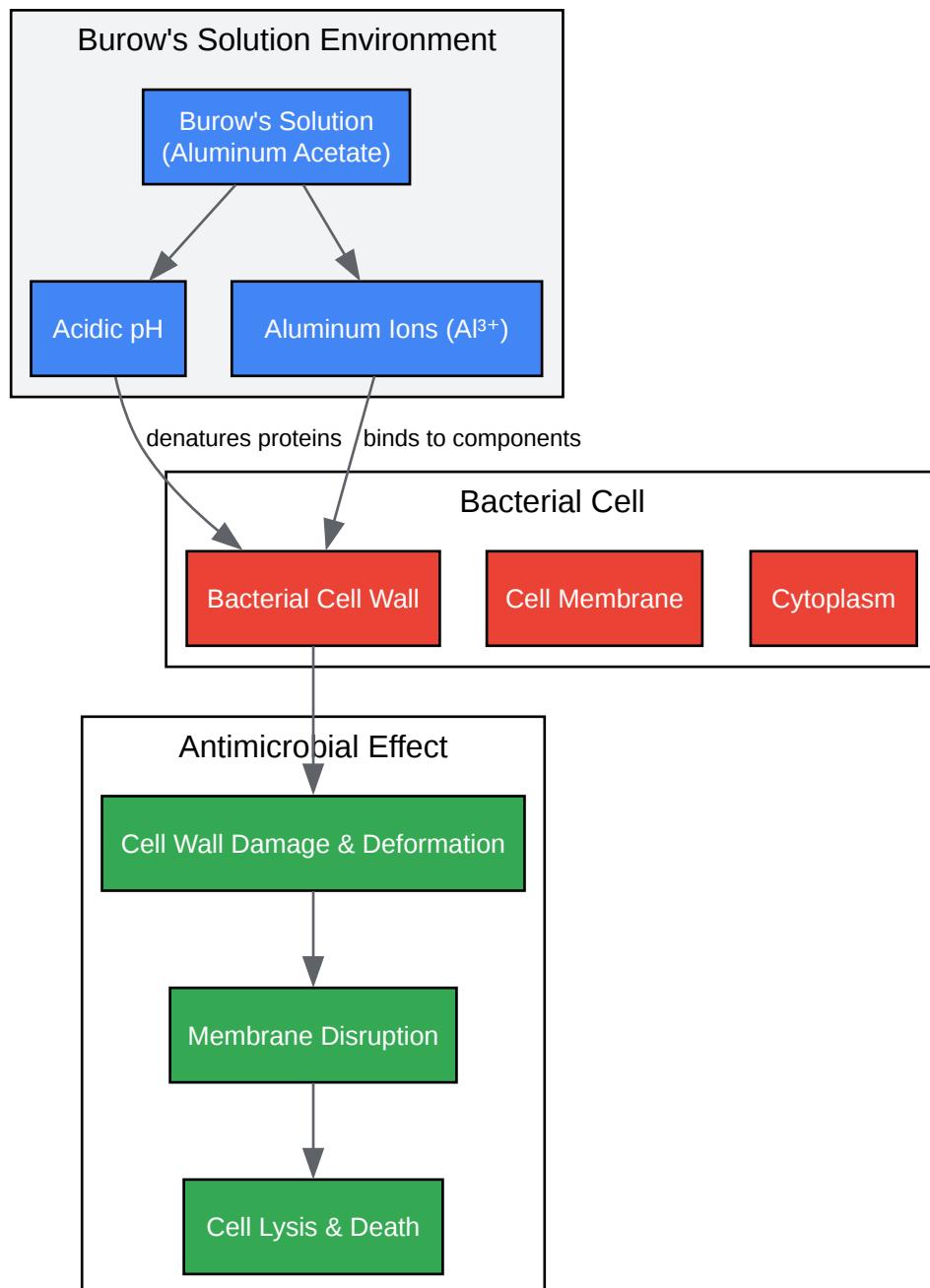
Mandatory Visualizations

Experimental Workflow for Zone of Inhibition Testing

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Caption: Experimental Workflow for Zone of Inhibition Testing.

Proposed Antimicrobial Mechanism of Burow's Solution

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Caption: Proposed Antimicrobial Mechanism of Burow's Solution.

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- To cite this document: BenchChem. [Application Notes and Protocols: Zone of Inhibition Testing for Burow's Solution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261238#zone-of-inhibition-testing-protocol-for-burow-s-solution>]

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